

Synthesis of (2-Chloroethyl)benzene: An Application Note and Experimental Protocol

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Compound of Interest

Compound Name: (2-Chloroethyl)benzene

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This document provides a detailed experimental protocol for the synthesis of **(2-Chloroethyl)benzene**, a valuable intermediate in organic synthesis. The featured method is the chlorination of 2-phenylethanol using thionyl chloride, a reliable and high-yielding route.

Introduction

(2-Chloroethyl)benzene is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both a reactive chloro group and an aromatic ring, allows for a wide range of subsequent chemical transformations. This protocol details a robust and scalable laboratory procedure for its preparation from commercially available starting materials.

Data Presentation

The physical and spectroscopic properties of the starting material and the final product are summarized in the table below for easy reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})
2-Phenylethanol	C ₈ H ₁₀ O	122.16	219-221	1.02	1.532
(2-Chloroethyl)benzene	C ₈ H ₉ Cl	140.61	82-84 / 16 mmHg[1]	1.069[1]	1.53[1]

Experimental Protocol

This protocol describes the synthesis of **(2-Chloroethyl)benzene** from 2-phenylethanol and thionyl chloride.[2]

Materials:

- 2-Phenylethanol
- Thionyl chloride (SOCl₂)
- Pyridine (anhydrous)
- Diethyl ether (anhydrous)
- 5% Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

- Round-bottomed flask

- Dropping funnel
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a dry round-bottomed flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-phenylethanol (e.g., 12.2 g, 0.1 mol) in anhydrous diethyl ether (100 mL).^[2]
- **Cooling:** Cool the stirred solution to 0 °C using an ice-water bath.^[2]
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition.^[2]
- **Addition of Pyridine:** Following the complete addition of thionyl chloride, add anhydrous pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise, ensuring the temperature remains below 10 °C. The formation of a precipitate (pyridinium hydrochloride) will be observed.^[2]
- **Reaction:** After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[2]
- **Workup - Quenching:** Once the reaction is complete, cool the mixture back to 0 °C in an ice bath and cautiously add cold water (50 mL) to quench the excess thionyl chloride.^[2]

- Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (2 x 50 mL) to remove pyridine, followed by water (50 mL), saturated NaHCO₃ solution (50 mL) to neutralize any residual acid, and finally with brine (50 mL).[2]
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.
- Purification: The crude **(2-Chloroethyl)benzene** can be purified by vacuum distillation to yield the final product.[3][4]

Characterization of **(2-Chloroethyl)benzene**:

- ¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.66 (t, 2H, -CH₂Cl), 3.03 (t, 2H, Ar-CH₂-).[5]
- ¹³C NMR (CDCl₃): δ 139.0, 128.8, 128.6, 126.9, 45.2, 39.5.
- IR (neat): Characteristic peaks around 3085, 3062, 3028 cm⁻¹ (aromatic C-H stretch), 2958, 2875 cm⁻¹ (aliphatic C-H stretch), 1496, 1454 cm⁻¹ (aromatic C=C stretch), and a strong band around 725 cm⁻¹ (C-Cl stretch).

Synthesis Workflow

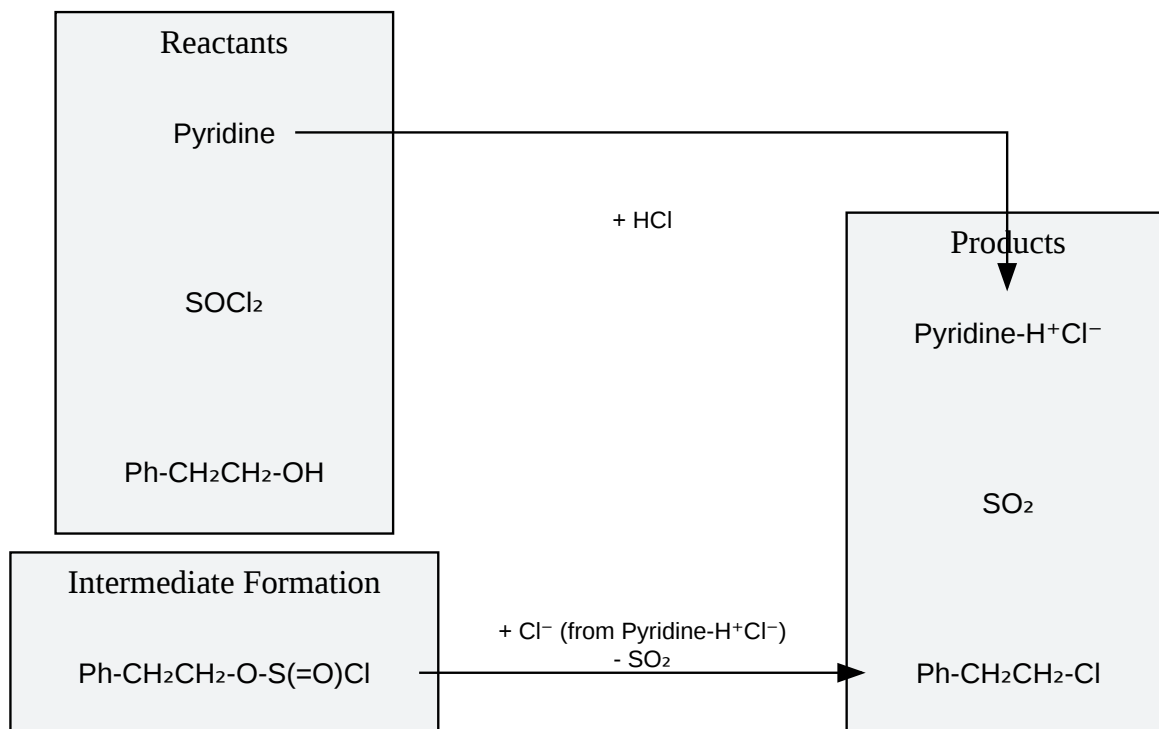


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Caption: Workflow for the synthesis of **(2-Chloroethyl)benzene**.

Reaction Mechanism

The reaction of 2-phenylethanol with thionyl chloride in the presence of pyridine proceeds through a nucleophilic substitution mechanism.



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Caption: Simplified reaction mechanism for the chlorination of 2-phenylethanol.

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